1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloro-6-oxo-1H-pyridazin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O3/c9-6-5(1-10-11-7(6)13)12-2-4(3-12)8(14)15/h1,4H,2-3H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVQUFSIZAOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C(=O)NN=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula : C8H8ClN3O3
Molecular Weight : 229.62 g/mol
CAS Number : 2092062-50-3
IUPAC Name : 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in modulating cyclic nucleotide levels in cells. PDE inhibitors are known to have therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to enhance the effects of cyclic AMP (cAMP) and cyclic GMP (cGMP) .
Antioxidant Activity
Research indicates that derivatives of 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine exhibit significant antioxidant properties. These activities are essential for mitigating oxidative stress in various biological systems. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its action as a PDE inhibitor. By inhibiting PDE enzymes, it can lead to increased levels of cAMP, which is associated with anti-inflammatory responses. This mechanism has been demonstrated in several animal models where the compound reduced markers of inflammation .
Case Studies
- Asthma Model Study : In a controlled study using ovalbumin-induced asthmatic mice, administration of 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine resulted in decreased airway hyperreactivity and improved lung histology. The study reported a significant reduction in eosinophil counts and other inflammatory markers, highlighting the compound's potential as an anti-asthmatic agent .
- Xanthine Oxidase Inhibition : Another study focused on the xanthine oxidase inhibitory activity of related compounds demonstrated that modifications in the pyridazinone structure enhanced their efficacy against this enzyme, which is implicated in gout and other inflammatory conditions . While specific data on this compound's direct inhibition was not provided, structural similarities suggest potential activity.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Structural and Functional Analysis
Heterocycle Size :
- Azetidine (4-membered) introduces ring strain, favoring specific conformations that enhance target selectivity. Pyrrolidine (5-membered) and piperidine (6-membered) analogs offer greater flexibility but may reduce binding specificity .
- Example: The azetidine derivative (CAS: 2092062-50-3) is hypothesized to exhibit tighter binding to enzymes requiring planar geometry, whereas piperidine-based analogs (e.g., CAS: 1172024-16-6) may better fit hydrophobic pockets .
Substituent Effects :
- Carboxylic acid groups (common in all listed compounds) enable ionic interactions with basic residues in biological targets. Fluorinated azetidines (e.g., CAS: 1126650-66-5) demonstrate enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- Chlorine substituents on the pyridazine/pyrimidine cores (e.g., CAS: 1289386-16-8) may modulate electron-withdrawing effects, influencing reactivity and binding kinetics .
Commercial Availability :
Research Findings
Synthetic Utility :
- Pyrrolidine analogs (e.g., CAS: 1710195-37-1) are intermediates in drug synthesis, as evidenced by their use in patented routes for kinase inhibitors (e.g., EP 4 139 296 B1, Step 3) .
- Fluorinated azetidines (e.g., CAS: 1126650-66-5) are prioritized in fragment-based drug discovery for optimizing pharmacokinetic profiles .
Preparation Methods
Synthetic Strategy Overview
The general synthetic approach to 1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid involves:
- Construction of the 5-chloro-6-oxo-1,6-dihydropyridazin-4-yl core.
- Introduction of the azetidine-3-carboxylic acid substituent via nucleophilic substitution or amide bond formation.
- Purification and characterization of the final compound.
Preparation of the Pyridazinone Core
The pyridazinone ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketone or ketoester precursors. The presence of the chloro substituent at position 5 is introduced either by using chlorinated starting materials or by selective halogenation post-ring formation.
- Condensation of a 1,4-dicarbonyl compound with hydrazine hydrate to form the dihydropyridazinone ring.
- Chlorination at the 5-position using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to afford the 5-chloro substituent.
Representative Synthetic Route (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,4-diketone + hydrazine hydrate, reflux | Cyclization to form dihydropyridazinone | 70-85 | Solvent: ethanol or acetic acid |
| 2 | N-chlorosuccinimide (NCS), room temp | Selective chlorination at C-5 | 60-75 | Control temperature to avoid over-chlorination |
| 3 | Azetidine-3-carboxylic acid, base (e.g., triethylamine), solvent (DMF) | Nucleophilic substitution or coupling | 55-70 | May require heating or catalyst |
| 4 | Purification via recrystallization or chromatography | Isolation of pure compound | — | Final purity >95% by HPLC |
Analytical and Research Findings
- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor reaction progress and confirm product formation.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared spectroscopy (IR) confirm the presence of characteristic functional groups.
- Purity Assessment: High-performance liquid chromatography (HPLC) ensures the purity of the synthesized compound, typically achieving >95%.
- Yield Optimization: Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
